molecular formula C21H32N4O3 B3496132 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide

1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide

Cat. No.: B3496132
M. Wt: 388.5 g/mol
InChI Key: ZKQNVVIMKUIOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[N-(2-Ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a 2-ethoxyphenyl carbamoyl group attached via a methyl linker to a piperidine ring, which is further substituted with a second piperidine moiety at the 4-position. The ethoxy group at the ortho position of the phenyl ring may confer enhanced lipophilicity and metabolic stability compared to unsubstituted phenyl analogs, a feature critical in drug design for optimizing bioavailability and target engagement .

Properties

IUPAC Name

1-[2-(2-ethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-2-28-18-9-5-4-8-17(18)23-19(26)16-24-14-10-21(11-15-24,20(22)27)25-12-6-3-7-13-25/h4-5,8-9H,2-3,6-7,10-16H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQNVVIMKUIOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbamate Intermediate: The reaction of 2-ethoxyaniline with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

    Nucleophilic Substitution: The carbamoyl chloride is then reacted with piperidine to form the N-(2-ethoxyphenyl)carbamoyl piperidine intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-piperidylpiperidine-4-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-4-[methyl(propan-2-yl)amino]piperidine-1-carboxamide ()

  • Key Differences: The ethoxy group is at the para position (vs. ortho in the target compound), and the piperidine ring is substituted with methyl and isopropyl amino groups.
  • The methyl/isopropyl amino groups introduce conformational rigidity, which may enhance selectivity but reduce solubility .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Key Differences : Replaces the piperidine ring with a piperazine moiety and substitutes a chlorine atom at the phenyl para position.
  • Implications: Piperazine’s additional nitrogen increases polarity, improving aqueous solubility.

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide ()

  • Key Differences : Incorporates a sulfonyl group and a phenylethyl chain.
  • Implications: The sulfonyl group is strongly electron-withdrawing, which could reduce metabolic oxidation but increase plasma protein binding.

Structural Flexibility and Bioactivity

  • Piperidine vs. Piperazine Rings : Piperidine rings (as in the target compound) offer less conformational flexibility than piperazine but greater lipophilicity, favoring membrane permeability. Piperazine derivatives (e.g., ) are more polar, suitable for hydrophilic targets .
  • Ortho vs.
  • Carbamoyl vs. Sulfonyl Linkers : Carbamoyl groups (target compound) are less electron-withdrawing than sulfonyl groups (), reducing acidity and altering drug-receptor interaction dynamics .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The ethoxy and carbamoyl groups in the target compound balance lipophilicity, whereas fluorobenzyl () or chlorophenyl () substituents may excessively increase logP, raising hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.